Enniatin B3

Vue d'ensemble

Description

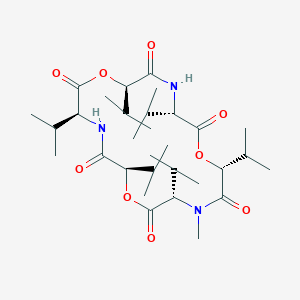

Enniatin B3 is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species. It is part of the enniatin family, which includes several analogues such as enniatin A, enniatin A1, enniatin B, and enniatin B1. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antihelmintic, herbicidal, and insecticidal properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enniatin B3 can be synthesized through solid-phase fermentation of Fusarium tricinctum. The optimal conditions for maximum enniatin production involve growing the fungus on white beans (Phaseolus vulgaris) as a solid medium. This method has been shown to yield the highest accumulation of enniatins, including this compound, after 18 days of fermentation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using Fusarium species. The fermentation conditions are optimized to maximize yield, including the selection of suitable growth media and the addition of peptone or amino acid precursors .

Analyse Des Réactions Chimiques

Types of Reactions: Enniatin B3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s ionophoric characteristics, which allow it to form complexes with metal ions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents, such as amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogues.

Applications De Recherche Scientifique

1. Antimicrobial Properties

Enniatin B3 exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of:

- Bacteria: Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Salmonella enterica, and others .

- Fungi: It has also been shown to possess antifungal properties against several fungal strains, making it a candidate for agricultural applications as a biopesticide .

2. Cytotoxic Effects

This compound has demonstrated cytotoxic effects in various human and animal cell lines. Studies have reported:

- IC50 Values: For instance, in human lung cancer cell lines (A427), the IC50 was found to be approximately 1.61 μM . In another study, the cytotoxicity was assessed across different cell types, showing variable sensitivity to this compound.

| Cell Line | Type | IC50 (μM) | Reference |

|---|---|---|---|

| A427 | Human lung cancer | 1.61 ± 0.14 | Dornetshuber et al. |

| A549 | Human lung cancer | 4.08 ± 1.04 | Dornetshuber et al. |

| Balb 3T3 | Mouse embryo fibroblast | 8.4 | Jonsson et al. |

These findings suggest potential applications in cancer treatment, although further research is necessary to explore the mechanisms involved.

Therapeutic Potential

1. Lipid Metabolism Regulation

This compound has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. This inhibition may hold promise for therapeutic strategies aimed at treating hypercholesterolemia and atherosclerosis .

2. Immunomodulatory Effects

Recent studies have indicated that this compound may exhibit immunomodulatory properties, potentially affecting T cell populations and immune responses . This could be relevant for developing treatments for immune-related disorders.

Toxicological Studies

Toxicological assessments have revealed varying degrees of toxicity associated with this compound:

- In Vivo Studies: A repeated oral dose toxicity study in mice indicated that while certain doses suppressed food consumption, no significant clinical changes were observed . However, some studies have reported adverse effects at higher doses, emphasizing the need for careful dosage management.

- Genotoxicity: Research has shown that this compound can induce genotoxic effects in bone marrow and liver cells under acute exposure conditions but not after repeated exposures .

Bio-detoxification Potential

Recent investigations into the bio-detoxification of this compound highlight the potential use of specific strains of lactic acid bacteria and Bacillus spp., which can significantly reduce levels of this mycotoxin in contaminated feed products . This suggests an avenue for mitigating the risks associated with mycotoxin exposure in agricultural settings.

Mécanisme D'action

Enniatin B3 exerts its effects primarily through its ionophoric properties, allowing it to transport metal ions across cell membranes. This disrupts cellular ion homeostasis, leading to various biological effects. The compound has been shown to interact with store-operated calcium channels and mitochondrial permeability transition pores, affecting calcium flux and mitochondrial function . These interactions contribute to its cytotoxic and antimicrobial activities.

Comparaison Avec Des Composés Similaires

Enniatin B3 is part of the enniatin family, which includes several similar compounds:

Enniatin A: Known for its antifungal and insecticidal properties.

Enniatin A1: Exhibits similar biological activities to enniatin A but with different ionophoric characteristics.

Enniatin B: The most studied enniatin, known for its potent cytotoxic effects on mammalian cells.

Enniatin B1: Similar to enniatin B but with distinct effects on calcium flux and mitochondrial function.

Uniqueness of this compound: this compound is unique due to its specific ionophoric properties and its ability to form stable complexes with metal ions. This makes it particularly effective in disrupting cellular ion homeostasis, contributing to its diverse biological activities.

Activité Biologique

Enniatin B3 (ENN B3), a member of the enniatin family produced by the fungus Fusarium avenaceum, has garnered significant attention for its diverse biological activities. This article delves into the various aspects of ENN B3's biological activity, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Overview of this compound

Enniatins are cyclic hexadepsipeptides with a characteristic structure that contributes to their biological functions. ENN B3, like its counterparts, exhibits ionophoric properties, allowing it to disrupt cellular ion homeostasis by forming cation-selective channels in membranes. This property is crucial for its cytotoxic and antimicrobial activities.

Biological Activities

1. Cytotoxicity

ENN B3 has demonstrated significant cytotoxic effects across various human and animal cell lines. Studies have shown that it can induce apoptosis in cancer cells at low micromolar concentrations. For instance:

- Cell Lines Tested : ENN B3's cytotoxicity was evaluated using HepG2 (human liver carcinoma), MRC-5 (human lung fibroblasts), and Caco-2 (human colorectal adenocarcinoma) cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) for ENN B3 against HepG2 cells was reported to be approximately 3.6 mM, indicating potent cytotoxic activity comparable to some chemotherapeutic agents .

Table 1: Cytotoxicity of this compound in Various Cell Lines

2. Antimicrobial Activity

ENN B3 exhibits broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital cellular processes.

- Bacterial Activity : ENN B3 has shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the bacterial cell membrane integrity.

- Fungal Activity : It is also effective against several fungal pathogens, making it a potential candidate for agricultural applications as a biopesticide .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Candida albicans | Moderate |

The biological activities of ENN B3 can be attributed to several mechanisms:

- Ionophoric Activity : ENN B3 acts as an ionophore, facilitating the transport of ions across cellular membranes, leading to depolarization and eventual cell death.

- Inhibition of Drug Efflux Pumps : ENN B3 has been shown to inhibit multidrug resistance pumps such as Pdr5p in Saccharomyces cerevisiae, enhancing the efficacy of concurrent chemotherapeutic agents .

- Oxidative Stress Induction : It induces oxidative stress in cells, which can lead to mitochondrial dysfunction and apoptosis .

Case Studies

Several studies have highlighted the potential applications of ENN B3 in medicine and agriculture:

- Cancer Treatment : A study demonstrated that ENN B3 could enhance the effectiveness of certain chemotherapeutics by inhibiting drug efflux pumps, suggesting its role as an adjuvant in cancer therapy .

- Agricultural Applications : Due to its antifungal properties, ENN B3 is being explored as a natural pesticide alternative in crop protection strategies .

Propriétés

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4-methyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O9/c1-14(2)20-29(38)41-23(17(7)8)26(35)33-21(15(3)4)30(39)43-25(19(11)12)28(37)34(13)22(16(5)6)31(40)42-24(18(9)10)27(36)32-20/h14-25H,1-13H3,(H,32,36)(H,33,35)/t20-,21-,22-,23+,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKZYTWXQBSBH-MAKNZWJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017632 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864-99-3 | |

| Record name | Enniatin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.